Molecular Weight and Size Differentiate from Shorter- and Longer-Linker Analogs
The molecular weight (MW) of N-(3-(1H-imidazol-1-yl)propyl)formamide is 153.18 g/mol, which is precisely intermediate between its direct precursor, 1-(3-aminopropyl)imidazole (MW 125.17 g/mol), and a common longer-chain analog, 1-(6-aminohexyl)imidazole (MW 167.25 g/mol) . This difference in molecular weight and size is directly linked to the propyl linker length, which influences the compound's lipophilicity, flexibility, and steric bulk. For a medicinal chemist designing a ligand, this intermediate size provides a balance between the minimal steric bulk of a shorter linker and the increased flexibility and molecular weight of a longer chain.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 153.18 |
| Comparator Or Baseline | 1-(3-Aminopropyl)imidazole: 125.17 g/mol; 1-(6-Aminohexyl)imidazole: 167.25 g/mol |
| Quantified Difference | +28.01 g/mol from the precursor and -14.07 g/mol from the hexyl analog. |
| Conditions | Calculated based on standard atomic weights. Data sourced from PubChem and vendor technical datasheets. |
Why This Matters
Molecular weight is a key determinant of a compound's pharmacokinetic properties, including membrane permeability and clearance, making this size differentiation a critical factor in selecting the optimal building block for lead optimization.
